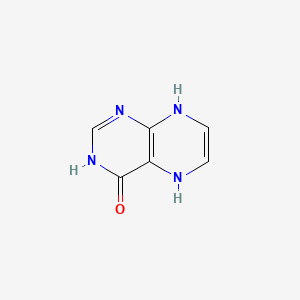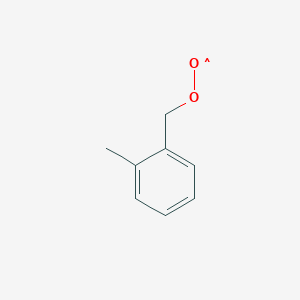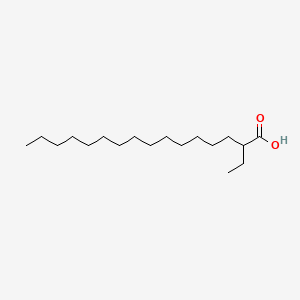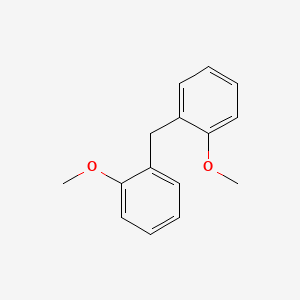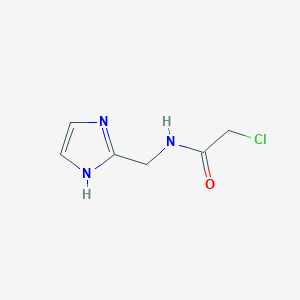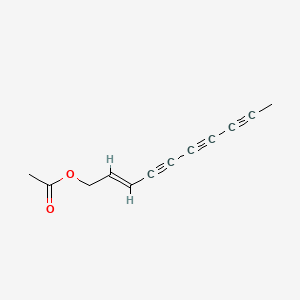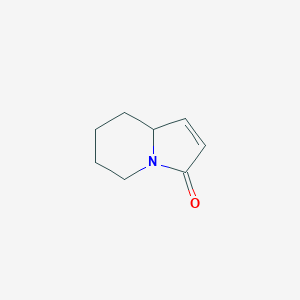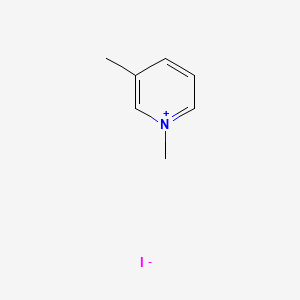
Pyridinium, 1,3-dimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1’-Methylnicotinium Iodide is a quaternary ammonium compound derived from nicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1’-Methylnicotinium Iodide typically involves the quaternization of nicotinic acid derivatives. One common method is the reaction of nicotinic acid with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of (S)-1’-Methylnicotinium Iodide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-1’-Methylnicotinium Iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and cyanides are commonly employed.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced nicotinic acid derivatives, and various substituted nicotinic acid compounds .
Scientific Research Applications
(S)-1’-Methylnicotinium Iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activities and receptor binding.
Medicine: It has potential therapeutic applications in treating neurological disorders due to its interaction with nicotinic acetylcholine receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-1’-Methylnicotinium Iodide involves its interaction with nicotinic acetylcholine receptors. It binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction affects various molecular pathways, including those involved in signal transduction and cellular communication .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid: The precursor to (S)-1’-Methylnicotinium Iodide, used in the synthesis of various derivatives.
Nicotinamide: Another derivative of nicotinic acid with different pharmacological properties.
Quaternary Ammonium Compounds: A broad class of compounds with similar structural features but varying biological activities
Uniqueness
(S)-1’-Methylnicotinium Iodide is unique due to its specific interaction with nicotinic acetylcholine receptors, which distinguishes it from other nicotinic acid derivatives. Its quaternary ammonium structure also imparts distinct chemical reactivity and biological activity .
Properties
CAS No. |
10129-51-8 |
|---|---|
Molecular Formula |
C7H10IN |
Molecular Weight |
235.07 g/mol |
IUPAC Name |
1,3-dimethylpyridin-1-ium;iodide |
InChI |
InChI=1S/C7H10N.HI/c1-7-4-3-5-8(2)6-7;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI Key |
BVUPLMFUPRCOEH-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C[N+](=CC=C1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


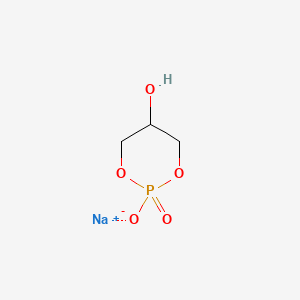
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
![tert-butyl N-[1-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-3-methylsulfonothioyloxy-1-oxopropan-2-yl]carbamate](/img/structure/B13807484.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)

